molecular formula C16H14N6O3 B2566949 N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide CAS No. 1808804-07-0

N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide

カタログ番号 B2566949
CAS番号: 1808804-07-0
分子量: 338.327
InChIキー: GJBLIVPYNYBAOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide, also known as CPI or CPI-613, is a novel anticancer drug that has been gaining attention in recent years. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials for the treatment of various types of cancer.

作用機序

N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 disrupts the TCA cycle, leading to a decrease in energy production and an increase in oxidative stress. This ultimately results in cancer cell death.
Biochemical and Physiological Effects:
N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits proliferation, and alters the mitochondrial membrane potential. It also increases reactive oxygen species (ROS) production and inhibits the synthesis of ATP.

実験室実験の利点と制限

One of the main advantages of N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 is its specificity for cancer cells. It targets the TCA cycle, which is upregulated in cancer cells but not in normal cells. This makes it a promising candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in water, which can make it difficult to administer in certain experiments.

将来の方向性

There are several future directions for the research and development of N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613. One area of interest is the identification of biomarkers that can predict the response of cancer cells to N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613. Another area of interest is the development of combination therapies that can enhance the anticancer activity of N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613. Additionally, there is ongoing research to improve the pharmacokinetics and pharmacodynamics of N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613, which could improve its efficacy in clinical trials. Overall, N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 shows great promise as a novel anticancer drug, and further research is needed to fully understand its potential in cancer therapy.

合成法

N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 can be synthesized using a multistep process that involves the reaction of several chemical compounds. The synthesis process has been described in detail in various scientific publications, and the resulting product has been characterized using various analytical techniques.

科学的研究の応用

N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 has been shown to have potent anticancer activity in various preclinical models, including cell lines and animal models. It has been demonstrated to target the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for cancer cell metabolism. By inhibiting the TCA cycle, N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide-613 can induce cancer cell death and sensitize cancer cells to chemotherapy and radiation therapy.

特性

IUPAC Name

4-N-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-2-9(7-17)20-16(24)11-6-10(12-4-3-5-25-12)21-15-13(14(18)23)19-8-22(11)15/h3-6,8-9H,2H2,1H3,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBLIVPYNYBAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)NC(=O)C1=CC(=NC2=C(N=CN12)C(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(1-cyanopropyl)-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4,8-dicarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。